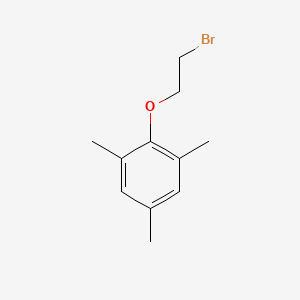

2-(2-Bromoethoxy)-1,3,5-trimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8-6-9(2)11(10(3)7-8)13-5-4-12/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEDTCAIWFGREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579064 | |

| Record name | 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94839-66-4 | |

| Record name | 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromoethoxy 1,3,5 Trimethylbenzene

Retrosynthetic Analysis of the 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, two primary disconnection strategies are considered: cleavage of the ether linkage and cleavage of the carbon-bromine bond.

Disconnection at the Ether Linkage

The most logical retrosynthetic disconnection is at the C-O bond of the ether, as ether formation is a well-established transformation in organic synthesis. ias.ac.inamazonaws.com This disconnection breaks the target molecule into two synthons: a 2-hydroxy-1,3,5-trimethylbenzene (mesitylenol) anion and a 2-bromoethyl cation.

Figure 1: Retrosynthetic Disconnection at the Ether Linkage

(Image depicting the retrosynthetic analysis showing the disconnection of the ether bond to yield mesitylenol and a 2-bromoethyl synthon)

The forward synthesis corresponding to this disconnection is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of the phenol (B47542), mesitylenol, with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an electrophilic 2-bromoethyl source in an SN2 reaction. wikipedia.orgchemistrytalk.org A common and effective reagent for this purpose is 1,2-dibromoethane, where one bromine atom acts as the leaving group while the other remains in the final product.

Disconnection at the Carbon-Bromine Bond

An alternative retrosynthetic approach involves the disconnection of the C-Br bond. This strategy identifies 2-(2-hydroxyethoxy)-1,3,5-trimethylbenzene as the immediate precursor.

Figure 2: Retrosynthetic Disconnection at the Carbon-Bromine Bond

(Image depicting the retrosynthetic analysis showing the disconnection of the C-Br bond to yield 2-(2-hydroxyethoxy)-1,3,5-trimethylbenzene)

Precursor Synthesis Strategies

Synthesis of 2-Hydroxy-1,3,5-trimethylbenzene (Mesitylenol) and its Derivatives

Mesitylenol is a white solid with a melting point of 70–72 °C and a boiling point of 220 °C. wikipedia.org Its synthesis typically starts from mesitylene (B46885) (1,3,5-trimethylbenzene), a readily available hydrocarbon derived from petroleum. wikipedia.orgnih.gov Two primary strategies for introducing the hydroxyl group onto the mesitylene ring are electrophilic aromatic hydroxylation and directed ortho-metallation.

Direct hydroxylation of an aromatic C-H bond involves an electrophilic attack on the electron-rich mesitylene ring. This requires a potent electrophilic oxygen source. rsc.org

One effective method is the oxidation of mesitylene with a strong peroxy acid, such as trifluoroperacetic acid or peroxymonophosphoric acid, which can directly hydroxylate the aromatic ring to produce mesitylenol. wikipedia.orgwikipedia.org Another powerful system for electrophilic hydroxylation employs bis(trimethylsilyl) peroxide in the presence of a strong acid catalyst like triflic acid. acs.org This method generates a highly electrophilic species capable of hydroxylating a range of aromatic substrates in high yields. acs.org

| Reagent/System | Description | Reference |

|---|---|---|

| Trifluoroperacetic Acid (TFPAA) | A strong oxidizing agent that directly hydroxylates mesitylene to form mesitol. | wikipedia.org |

| Peroxymonophosphoric Acid (H₃PO₅) | An effective reagent for the direct hydroxylation of aromatic compounds like mesitylene. | wikipedia.org |

| Bis(trimethylsilyl) peroxide / Triflic Acid | A highly efficient system that generates a potent electrophilic hydroxylating agent, providing high yields for various aromatics. | acs.org |

| H₂O₂ with Iron Complex Catalyst | Catalytic systems using hydrogen peroxide as the oxidant can achieve aromatic hydroxylation, though selectivity can be a challenge. | rsc.org |

Directed ortho-metallation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wku.edu The process involves a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile. thieme-connect.comcdnsciencepub.com

Synthesizing mesitylenol directly from mesitylene using DoM is not feasible because mesitylene lacks a suitable directing group. However, a DoM strategy can be employed by starting with a pre-functionalized mesitylene derivative. For instance, one could begin with bromomesitylene. A lithium-halogen exchange reaction with an alkyllithium reagent would generate 2-lithio-1,3,5-trimethylbenzene. This potent nucleophile can then react with an oxygen electrophile, such as molecular oxygen followed by a reductive workup, or with a peroxide, to install the hydroxyl group at the desired position.

| DMG Functional Group | Example | Directing Ability |

|---|---|---|

| Tertiary Amide | -CONR₂ | Strong |

| Carbamate | -OCONR₂ | Strong |

| Sulfonamide | -SO₂NR₂ | Strong |

| Methoxy | -OCH₃ | Moderate |

| Oxazoline | -C₄H₄NO | Strong |

This approach, while multi-step, offers excellent regiocontrol, which is often a challenge in electrophilic aromatic substitution reactions on polysubstituted rings. wku.eduuwindsor.ca

Synthesis of 2-Bromoethanol (B42945) and Related Brominated Alkyl Alcohols

2-Bromoethanol is a critical precursor for the synthesis of this compound. It is a bifunctional molecule containing both a hydroxyl group and a bromine atom, allowing it to act as an electrophile in etherification reactions. Several methods for its synthesis are well-established in both laboratory and industrial settings.

One of the most common and high-yielding laboratory methods involves the ring-opening of ethylene (B1197577) oxide with hydrobromic acid (HBr). chemicalbook.comorgsyn.orgnbinno.com This reaction is typically performed at low temperatures (below 10 °C) to control the exothermicity and prevent the formation of byproducts like 1,4-dioxane (B91453) and 1,2-dibromoethane. orgsyn.org Yields for this method are often reported to be in the range of 87–92%. orgsyn.org

Alternative synthetic routes include:

From Ethylene Glycol : 2-Bromoethanol can be prepared by reacting ethylene glycol with hydrobromic acid or phosphorus tribromide (PBr₃). chemicalbook.comguidechem.com

From Ethylene : The direct reaction of ethylene with dilute bromine water or hypobromous acid also yields 2-bromoethanol. chemicalbook.com In the reaction with bromine water, ethylene dibromide is a significant byproduct. chemicalbook.com

The choice of method often depends on the availability and cost of the starting materials, with the ethylene oxide route being particularly convenient and efficient. chemicalbook.comorgsyn.org

Etherification Reaction Pathways

The formation of the ether linkage in this compound requires the coupling of 2,4,6-trimethylphenol (B147578) with a 2-bromoethyl group. Due to the steric hindrance imposed by the two ortho-methyl groups on the phenol ring, the selection and optimization of the etherification method are crucial for achieving a successful synthesis.

Williamson Ether Synthesis in the Context of Substituted Phenols

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group. wikipedia.orgbyjus.com

In the context of synthesizing this compound, the reaction would involve the deprotonation of 2,4,6-trimethylphenol to form the corresponding phenoxide, followed by its reaction with a 1,2-dihaloethane (like 1-bromo-2-chloroethane) or, more directly, 2-bromoethanol itself if the hydroxyl group is either protected or the reaction conditions are selective. However, the direct reaction with 2-bromoethanol would require the activation of its hydroxyl group (e.g., as a tosylate) to make it a better leaving group, while the phenol acts as the nucleophile. byjus.com The primary challenge in this synthesis is the steric hindrance around the phenolic oxygen, which can significantly slow down the rate of the SN2 reaction. byjus.com

To overcome the steric hindrance and achieve reasonable yields, careful optimization of reaction conditions is necessary.

Base : A strong base is required to fully deprotonate the phenol. Common choices include sodium hydride (NaH), potassium hydride (KH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃). byjus.commasterorganicchemistry.com For phenols, which are more acidic than aliphatic alcohols, bases like NaOH or K₂CO₃ are often sufficient. gordon.edu

Solvent : Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity. libretexts.org Suitable solvents for this synthesis include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. byjus.comfrancis-press.com

Temperature : The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination if a secondary or tertiary alkyl halide were used. masterorganicchemistry.com For the reaction with a primary halide like 2-bromoethanol, temperatures in the range of 50-100 °C are typically employed to drive the reaction to completion. byjus.com

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Base | NaH, K₂CO₃, KOH | Deprotonates the phenol to form the reactive phenoxide nucleophile. |

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. byjus.comfrancis-press.com |

| Temperature | 50-100 °C | Balances reaction rate against potential side reactions. byjus.com |

| Alkylating Agent | Primary Alkyl Halide (e.g., 2-Bromoethanol tosylate) | SN2 reaction is most efficient with primary halides. masterorganicchemistry.com |

To enhance the efficiency of the Williamson synthesis, particularly in industrial applications or for challenging substrates, catalytic methods can be employed. Phase-transfer catalysis (PTC) is a common technique where a catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. byjus.com This can accelerate the reaction rate and allow for milder conditions.

Furthermore, the combined use of microwave and ultrasound irradiation has been shown to promote Williamson ether synthesis, sometimes even in the absence of a phase-transfer catalyst, offering an environmentally friendlier approach. researchgate.net

Mitsunobu Reaction and its Adaptations for Sterically Hindered Phenols

The Mitsunobu reaction provides a powerful alternative for forming C-O bonds, especially when the Williamson synthesis is inefficient. wikipedia.orgnih.gov The reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, by reacting it with a nucleophile (in this case, 2,4,6-trimethylphenol) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

A key feature of the Mitsunobu reaction is that the alcohol is activated in situ to become a good leaving group, and the reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org For the synthesis of this compound, 2,4,6-trimethylphenol would act as the acidic nucleophile and 2-bromoethanol would be the alcohol component.

However, the reaction is known to be slow with sterically hindered substrates. nih.gov For hindered phenols like 2,4,6-trimethylphenol, adaptations are necessary to achieve synthetically useful yields. Research has shown that conducting the reaction at high concentrations (e.g., 3.0 M) and using sonication can dramatically increase the reaction rate, reducing reaction times from days to minutes for hindered systems.

| Reagent Type | Example | Function |

|---|---|---|

| Alcohol | 2-Bromoethanol | Substrate to be activated. |

| Nucleophile | 2,4,6-Trimethylphenol | Acidic pronucleophile that forms the ether bond. commonorganicchemistry.com |

| Phosphine (B1218219) | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and the alcohol. nih.gov |

| Azodicarboxylate | DEAD or DIAD | The ultimate oxidizing agent in the redox process. nih.gov |

Palladium-Catalyzed C-O Coupling Reactions for Aryl Ether Formation

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-O bonds. The Buchwald-Hartwig amination protocol has been extended to the synthesis of aryl ethers, providing a versatile method that is often tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol. jk-sci.com To synthesize the target molecule, one could envision coupling 2-bromo-1,3,5-trimethylbenzene with 2-bromoethanol, although selectivity issues could arise. A more viable approach would be the coupling of an aryl halide like 2-bromo-1,3,5-trimethylbenzene with ethylene glycol, followed by conversion of the resulting alcohol to the bromide.

The catalytic cycle generally involves:

Oxidative Addition : A Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate. wikipedia.org

Association and Deprotonation : The alcohol (R-OH) coordinates to the palladium complex, and a base facilitates deprotonation to form a palladium alkoxide. jk-sci.com

Reductive Elimination : The aryl group and the alkoxy group are eliminated from the palladium center, forming the C-O bond of the desired ether and regenerating the Pd(0) catalyst. wikipedia.org

The success of these reactions, especially with challenging substrates like hindered phenols or secondary alcohols, often depends on the choice of a suitable phosphine ligand. nih.gov Bulky, electron-rich biaryl phosphine ligands have been developed that facilitate the crucial reductive elimination step and prevent side reactions like β-hydride elimination. nih.govorganic-chemistry.org This method represents a significant advancement for synthesizing complex ethers under relatively mild conditions. organic-chemistry.org

Selective Bromination Strategies for the Ethoxy Moiety

The introduction of a bromine atom onto the ethoxy side chain of the 2-ethoxy-1,3,5-trimethylbenzene precursor, while preserving the integrity of the aromatic mesityl group, requires highly selective chemical transformations. Two primary strategies are considered for this purpose: radical bromination of the alkyl chain and the interconversion of a pre-existing functional group.

Radical Bromination Techniques on Alkyl Chains

Radical bromination offers a direct method for halogenating alkyl chains through a free-radical chain mechanism. orgoreview.com This process typically involves an initiation step, where a halogen radical is formed, followed by propagation and termination steps. orgoreview.com Reagents such as N-bromosuccinimide (NBS), often used with a radical initiator like light or peroxides, are commonly employed for selective bromination, particularly at benzylic or allylic positions due to the resonance stabilization of the resulting radical intermediates. orgoreview.compearson.comlibretexts.org

In the case of 2-ethoxy-1,3,5-trimethylbenzene, the target is the ethyl group, which lacks the activation provided by a benzylic or allylic position. The C-H bonds on the ethoxy chain are standard sp³ hybridized bonds, making them less susceptible to radical abstraction compared to the more stabilized positions. orgoreview.com The general rule for radical bromination is that the highest degree position (tertiary > secondary > primary) is preferentially brominated due to the stability of the corresponding radical. youtube.com The ethoxy group contains both a primary (CH3) and a secondary-like (CH2 adjacent to oxygen) position.

However, applying radical bromination directly to 2-ethoxy-1,3,5-trimethylbenzene presents significant selectivity challenges.

Lack of Selectivity: The two positions on the ethoxy chain (C1' and C2') have similar reactivity, which could lead to a mixture of 1'-bromo and 2'-bromo products.

Competition with Ring Bromination: Although radical conditions generally favor side-chain halogenation over electrophilic aromatic substitution, the presence of the electron-rich mesityl ring could lead to competitive bromination on the aromatic ring, especially if any electrophilic bromine species are present. orgoreview.com

Reaction Conditions: The reaction typically requires heat or UV light, which can promote side reactions. orgoreview.com

Due to these challenges, radical bromination is often not the preferred method for the specific synthesis of this compound, where high regioselectivity is paramount.

Selective Halogenation through Functional Group Interconversion

A more reliable and highly selective approach involves the synthesis of an alcohol precursor, 2-(2-hydroxyethoxy)-1,3,5-trimethylbenzene, followed by a functional group interconversion (FGI) to replace the hydroxyl group with a bromine atom. imperial.ac.uk This strategy confines the reaction to the desired position on the ethoxy chain, avoiding unwanted side reactions on the aromatic ring.

Several well-established methods exist for converting primary alcohols to alkyl bromides:

Using Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols into the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite (B83602) ester, which is then displaced by a bromide ion in an Sₙ2 reaction. vanderbilt.edu

Using Triphenylphosphine and Carbon Tetrabromide (Ph₃P/CBr₄): The Appel reaction provides a mild method for this conversion. The alcohol is activated by triphenylphosphine, forming a good leaving group that is subsequently displaced by bromide. vanderbilt.edu

Conversion to a Sulfonate Ester followed by Nucleophilic Substitution: The hydroxyl group can first be converted into an excellent leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride, respectively. vanderbilt.edu The resulting sulfonate ester is then readily displaced by a bromide source, such as sodium bromide (NaBr) in a polar aprotic solvent like acetone. This two-step process is highly efficient and selective. The displacement of the sulfonate ester is a classic Sₙ2 reaction. vanderbilt.edu A related process, the Finkelstein reaction, involves the conversion of an alkyl chloride or sulfonate to an alkyl iodide or bromide. vanderbilt.edunih.gov

The FGI approach offers superior control and selectivity compared to radical bromination for synthesizing this compound.

Table 1: Comparison of Synthetic Strategies for Bromination of the Ethoxy Moiety

Advanced Purification Techniques and Analytical Validation Methods

Following the synthesis, rigorous purification and structural validation are essential to ensure the identity and purity of this compound, and to distinguish it from any potential isomers or byproducts.

Chromatographic Separations for Isomer Resolution and Purity Enhancement

Chromatography is an indispensable tool for the purification of the target compound and the separation of any isomeric impurities that may have formed during synthesis. rotachrom.com The choice of chromatographic technique depends on the scale of the purification and the physicochemical properties of the isomers.

Potential isomers that could require separation include:

Positional Isomers: If the starting material was a mixture of trimethylbenzene isomers (e.g., 1,2,4- and 1,3,5-), the final product would be an isomeric mixture.

Ring-Brominated Isomers: Inadvertent electrophilic or radical bromination of the mesityl ring would produce isomers where the bromine is attached to the aromatic nucleus.

Side-Chain Isomers: In the case of non-selective radical bromination, 2-(1-bromoethoxy)-1,3,5-trimethylbenzene could be formed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for isomer separation. mtc-usa.com

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This method can be effective for separating isomers with different polarities.

Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. Specialty columns, such as those with phenyl or polar-embedded groups, can offer unique selectivity for aromatic and positional isomers based on differences in π-π interactions and shape. chromforum.orgwelch-us.com

Gas Chromatography (GC) is also highly suitable for the analysis and purification of volatile and thermally stable compounds like this compound. The use of high-efficiency capillary columns, potentially with liquid crystalline stationary phases, can provide exceptional resolution for separating positional and structural isomers. vurup.sk

Table 2: Chromatographic Techniques for Purification and Isomer Resolution

Spectroscopic and Spectrometric Approaches for Structural Confirmation (Excluding Basic Identification Data)

Beyond basic identification, advanced analytical methods are employed to provide unambiguous structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This is crucial for confirming that the product has the expected molecular formula (C₁₂H₁₇BrO) and for distinguishing it from compounds with different elemental compositions but similar nominal masses. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR experiments are essential for definitive structural elucidation.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For the target molecule, it would show a clear correlation between the two methylene (B1212753) groups of the ethoxy chain (-O-CH₂-CH₂-Br), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to assign the carbon signals for each protonated carbon in the molecule, including those in the ethoxy chain and the methyl and aromatic C-H groups of the mesityl ring.

Table 3: Key 2D NMR Correlations for Structural Confirmation

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromoethoxy 1,3,5 Trimethylbenzene

Reactivity of the 2-Bromoethoxy Functional Group

The reactivity of the 2-bromoethoxy group in 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene is a focal point for understanding its synthetic utility. The primary alkyl bromide can undergo several key transformations, including nucleophilic substitution, elimination, and the formation of organometallic intermediates.

Nucleophilic substitution reactions involve the replacement of the bromide ion by a nucleophile. The two principal mechanisms for such transformations are the unimolecular (SN1) and bimolecular (SN2) pathways. For a primary alkyl halide like this compound, the SN2 mechanism is generally favored. This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry in a single, concerted step. libretexts.org The SN1 mechanism, which proceeds through a carbocation intermediate, is less likely for primary halides due to the relative instability of primary carbocations.

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. libretexts.org In the case of this compound, the bulky mesityl group is not directly attached to the electrophilic carbon. However, its proximity can still influence the approach of the incoming nucleophile to the backside of the carbon-bromine bond. While the primary nature of the alkyl bromide favors the SN2 pathway, the steric bulk of the nearby mesityl group can be expected to decrease the reaction rate compared to less hindered primary alkyl bromides. nih.gov This steric shielding destabilizes the crowded pentacoordinate transition state of the SN2 reaction. libretexts.org

Table 1: Factors Influencing Nucleophilic Substitution Pathways

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | Primary alkyl bromide strongly favors the SN2 pathway. |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | The choice of nucleophile can further direct the reaction. |

| Leaving Group | Good leaving group | Good leaving group | Bromide is a good leaving group for both pathways. |

| Solvent | Polar protic | Polar aprotic | Solvent choice can be used to optimize for the SN2 reaction. |

| Steric Hindrance | Less influential | Highly influential | The mesityl group is expected to sterically hinder the SN2 reaction. |

Despite the potential for steric hindrance, this compound is expected to react with a range of strong nucleophiles via an SN2 mechanism.

Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to form the corresponding substituted amines. The reaction would yield N-(2-(mesityloxy)ethyl)amines, which are valuable building blocks in organic synthesis.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and would readily react to form thioethers. This reaction is typically fast and efficient.

Carboxylates: Carboxylate anions can act as nucleophiles to displace the bromide, leading to the formation of esters. This provides a route to synthesize mesityloxyethyl esters.

The general reactivity trend for these nucleophiles in SN2 reactions is influenced by their nucleophilicity, which is affected by factors such as basicity, polarizability, and the solvent used.

In competition with nucleophilic substitution, elimination reactions can also occur, leading to the formation of 1,3,5-trimethyl-2-(vinyloxy)benzene. The two common mechanisms for elimination are the unimolecular (E1) and bimolecular (E2) pathways. openstax.org

The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon, while the bromide ion simultaneously departs. askthenerd.com This pathway is favored by strong, sterically hindered bases. openstax.org The E1 mechanism, on the other hand, proceeds through a carbocation intermediate, similar to the SN1 reaction, and is more prevalent for tertiary and secondary alkyl halides in the presence of a weak base. openstax.org

For this compound, the E2 pathway is the more probable elimination route, especially when a strong base is employed. The use of a bulky base, such as potassium tert-butoxide, would further favor elimination over substitution by making the backside attack required for the SN2 reaction more difficult. openstax.org According to Zaitsev's rule, elimination reactions tend to produce the more substituted (and therefore more stable) alkene. libretexts.org However, in this case, there is only one possible alkene product.

The carbon-bromine bond in this compound can be utilized to form organometallic compounds, which are powerful intermediates in organic synthesis.

One of the most common organometallic reactions for alkyl halides is the formation of a Grignard reagent. wikipedia.org This involves the reaction of the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edu The resulting Grignard reagent, 2-(mesityloxy)ethylmagnesium bromide, effectively contains a nucleophilic carbon atom. mnstate.edu

Formation of the Grignard Reagent: this compound + Mg -> 2-(2-Mesityloxy)ethylmagnesium bromide

Grignard reagents are highly reactive and are strong bases, so the reaction must be carried out under strictly anhydrous conditions to prevent quenching by water. libretexts.org

Once formed, the Grignard reagent is a versatile intermediate that can react with a wide array of electrophiles. For example, it can react with:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively, after an acidic workup. libretexts.org

Esters: To produce tertiary alcohols, where two equivalents of the Grignard reagent add to the ester. mnstate.edu

Carbon Dioxide: To yield a carboxylic acid after protonation.

The formation of a Grignard reagent from this compound opens up a wide range of possibilities for carbon-carbon bond formation and the synthesis of more complex molecules.

Organometallic Reactions involving the Alkyl Bromide

Lithium-Halogen Exchange and Organolithium Chemistry

The 2-(2-bromoethoxy) group of this compound presents a primary alkyl bromide (a C(sp³)-Br bond). When treated with strongly basic organolithium reagents, such as n-butyllithium (n-BuLi), two primary competitive reaction pathways must be considered: lithium-halogen exchange and elimination (E2).

Lithium-Halogen Exchange: This reaction involves the exchange of the bromine atom for a lithium atom, which would theoretically yield the organolithium species 2-(2-lithioethoxy)-1,3,5-trimethylbenzene. The general form of this reaction is shown below:

R-Br + R'-Li → R-Li + R'-Br

This pathway is typically very fast for aryl and vinyl halides. However, for alkyl halides, the reaction can be slower and more susceptible to side reactions.

Elimination (E2 Reaction): Organolithium reagents are potent bases. Consequently, they can abstract a proton from the carbon atom beta to the bromine (the carbon bonded to the oxygen atom). This would lead to a concerted elimination of HBr, forming 2-(vinyloxy)-1,3,5-trimethylbenzene and butane. This elimination pathway is a significant and often dominant reaction for primary alkyl halides with strong bases.

Given the nature of the substrate, an E2 reaction is a highly probable outcome when reacting this compound with reagents like n-BuLi or tert-butyllithium. The formation of the desired organolithium species via lithium-halogen exchange would likely require carefully controlled conditions, such as very low temperatures (e.g., -78 °C or lower), to suppress the competing elimination pathway. Even under such conditions, a mixture of products is likely. The choice of organolithium reagent and solvent system would be critical in directing the reaction toward the desired outcome. quora.comwikipedia.orgwikipedia.orglibretexts.org

Reactivity of the 1,3,5-Trimethylbenzene (Mesitylene) Core

Electrophilic Aromatic Substitution Reactions on the Mesityl Ring

The 1,3,5-trimethylbenzene (mesitylene) portion of the molecule is a highly activated aromatic ring. The three methyl groups are electron-donating groups (+I inductive effect and hyperconjugation), which increase the electron density of the benzene (B151609) ring. This makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself.

This increased reactivity translates to a substantial rate enhancement in electrophilic aromatic substitution (EAS) reactions. For instance, the nitration of mesitylene (B46885) proceeds at a much faster rate than the nitration of benzene or even toluene. The symmetrical arrangement of the methyl groups in mesitylene means that all available positions for substitution (carbons 2, 4, and 6) are equivalent in the parent hydrocarbon. In this compound, this symmetry is broken, but the powerful activating effect of the three methyl groups remains a dominant feature of the ring's reactivity. doubtnut.comquora.com

Table 1: Relative Rates of Nitration for Selected Aromatic Compounds

| Compound | Substituents | Relative Rate of Nitration (approx.) |

| Benzene | None | 1 |

| Toluene | 1x -CH₃ | 25 |

| p-Xylene | 2x -CH₃ | 400 |

| Mesitylene | 3x -CH₃ | 200,000 |

This table illustrates the strong activating effect of multiple methyl groups on the rate of electrophilic aromatic substitution.

The 2-(2-bromoethoxy) substituent also influences the reactivity and regioselectivity of EAS reactions on the mesityl core. The key element is the ether oxygen atom directly attached to the ring.

Activating Effect: The oxygen atom possesses lone pairs of electrons that it can donate to the aromatic ring via resonance (a +R or +M effect). This effect strongly outweighs its electron-withdrawing inductive effect (-I effect), making the alkoxy group a net activator of the aromatic ring.

Directing Effect: As an activating group, the 2-(2-bromoethoxy) substituent is an ortho, para-director. This means it directs incoming electrophiles to the positions ortho (C6) and para (C4) relative to itself.

When considering the combined influence of all substituents on this compound, the directing effects are additive. The methyl groups at positions 1, 3, and 5 activate their respective ortho and para positions. The alkoxy group at position 2 activates positions 4 and 6. Therefore, positions 4 and 6 are strongly activated by the concerted effects of all four substituents, making them the primary sites for electrophilic attack. Due to steric hindrance from the adjacent methyl and bromoethoxy groups, substitution at the C4 position is generally favored over the C6 position.

Side-Chain Reactions at the Methyl Groups of Mesitylene

The methyl groups of the mesitylene core are susceptible to free-radical halogenation at the benzylic position. The C-H bonds at the benzylic position are weaker than typical alkane C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), typically used with a radical initiator (like AIBN or benzoyl peroxide) or under photochemical conditions (UV light). chadsprep.com NBS provides a low, constant concentration of bromine (Br₂), which favors radical substitution on the side chain over electrophilic addition to the aromatic ring. chadsprep.comorganic-chemistry.org

For this compound, benzylic bromination would lead to the substitution of one or more benzylic hydrogens with bromine, forming products such as 2-(2-bromoethoxy)-1-bromomethyl-3,5-dimethylbenzene. Given the presence of three methyl groups, multiple brominations are possible, leading to a mixture of mono-, di-, and tri-brominated products depending on the stoichiometry of NBS used. researchgate.netresearchgate.net

The resulting benzylic bromides are versatile synthetic intermediates. The bromine atom is a good leaving group, allowing for subsequent nucleophilic substitution (Sₙ2) reactions to introduce a wide variety of functional groups (e.g., -OH, -CN, -OR, -NH₂). They can also undergo elimination (E2) reactions to form styrenic double bonds. nih.gov

Table 2: Illustrative Product Distribution in Benzylic Bromination of Mesitylene

| Brominating Agent | Conditions | Monobromomesitylene Yield | Dibromomesitylene Yield | Tribromomesitylene Yield |

| NBS | CCl₄, initiator | Major Product | Significant Byproduct | Minor Product |

| Br₂ | UV light, neat | Lower Selectivity | Significant Byproduct | Significant Byproduct |

This table provides a qualitative comparison of typical outcomes for the benzylic bromination of the parent mesitylene core, highlighting the potential for multiple substitutions.

Oxidation Reactions of Methyl Groups

The aromatic ring of this compound, a mesitylene derivative, is electron-rich due to the cumulative electron-donating effects of the three methyl groups and the alkoxy substituent. This electronic character makes the benzylic positions of the methyl groups susceptible to oxidation. The oxidation of methylarenes can be controlled to yield either aldehydes or carboxylic acids, depending on the oxidant and reaction conditions.

Research on the oxidation of trimethylbenzene isomers has shown that various reagents can effect this transformation. For instance, studies on the atmospheric oxidation of 1,3,5-trimethylbenzene initiated by hydroxyl radicals lead to the formation of 3,5-dimethylbenzaldehyde (B1265933) as a primary ring-retaining product. researchgate.net Chemical oxidation methods can also be employed to achieve this transformation preparatively. The selective oxidation of one methyl group is often desired, though over-oxidation to the corresponding carboxylic acid can be a competing process. The presence of multiple activating methyl groups can make selectivity challenging. However, in polymethylated arenes, it is often possible to oxidize a single methyl group selectively.

The ether functionality is generally stable to many oxidizing agents used for benzylic oxidation, allowing for the targeted modification of the methyl groups without cleaving the bromoethoxy side chain.

| Oxidizing Agent | Typical Solvent | Expected Product | Comments |

|---|---|---|---|

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Aqueous Acetonitrile | 2-(2-Bromoethoxy)-3,5-dimethylbenzaldehyde | CAN is known for selective oxidation of methylarenes to benzaldehydes. |

| Potassium permanganate (B83412) (KMnO₄) | Aqueous Pyridine / Water | 2-(2-Bromoethoxy)-3,5-dimethylbenzoic acid | Strong oxidant, typically leads to the carboxylic acid. Conditions must be carefully controlled to avoid ring degradation. |

| Chromium trioxide (CrO₃) | Acetic Anhydride / Acetic Acid | Diacetate intermediate, then 2-(2-Bromoethoxy)-3,5-dimethylbenzaldehyde upon hydrolysis | Classic method for converting methylarenes to aldehydes. |

Cleavage and Modification of the Ether Linkage

The ether bond in this compound is an aryl alkyl ether linkage. Such ethers are known for their general stability but can be cleaved under specific, often harsh, conditions. wikipedia.org Cleavage can be promoted by strong acids or mediated by metal catalysts.

The cleavage of aryl alkyl ethers with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a well-established reaction. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group. masterorganicchemistry.com Subsequently, a nucleophile (bromide or iodide ion) attacks one of the adjacent carbon atoms.

For this compound, the cleavage will occur exclusively at the alkyl C-O bond. The carbon-oxygen bond where the oxygen is attached to the aromatic ring has sp² hybridization and is significantly stronger, making it resistant to nucleophilic attack. The attack of the bromide nucleophile will therefore occur at the primary carbon of the ethoxy group in an Sₙ2 fashion. masterorganicchemistry.comlibretexts.org This results in the formation of a phenol (B47542) and a dihalogenated alkane.

The predicted products of treating this compound with excess HBr are 2,4,6-trimethylphenol (B147578) and 1,2-dibromoethane.

| Reagent | Typical Conditions | Products | Mechanism |

|---|---|---|---|

| Excess Hydrobromic Acid (HBr) | Reflux in acetic acid or neat | 2,4,6-Trimethylphenol and 1,2-Dibromoethane | Sₙ2 |

| Excess Hydroiodic Acid (HI) | Reflux, neat | 2,4,6-Trimethylphenol and 1-Bromo-2-iodoethane | Sₙ2 |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature to room temperature | 2,4,6-Trimethylphenol and 1,2-Dibromoethane | Lewis acid-mediated cleavage |

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for cleaving the robust C–O bonds of aryl ethers. rsc.org These methods often operate under milder conditions than classical acidic cleavage and offer different reactivity patterns. Nickel- and palladium-based catalysts are commonly employed for this purpose. recercat.catacsgcipr.org

Methodologies such as nickel-catalyzed Kumada-Tamao-Corriu reactions can couple aryl ethers with Grignard reagents. rsc.org In the context of this compound, such a reaction would involve the cleavage of the C(aryl)-O bond, leading to the formation of 2,4,6-trimethylphenol (after workup) and a new C-C bond where the ether was previously located. This type of reaction effectively uses the phenol derivative as an electrophile in a cross-coupling reaction. The reactivity of the C(alkyl)-Br bond would need to be considered, as it could potentially compete in reactions involving organometallic reagents.

| Catalyst System | Coupling Partner | Typical Solvent | Expected Phenolic Product |

|---|---|---|---|

| NiCl₂(dppp) / Grignard Reagent (e.g., PhMgBr) | Phenylmagnesium bromide | Toluene or THF | 2,4,6-Trimethylphenol |

| Pd(OAc)₂ / Ligand / Silane | Hydrosilane (reductive cleavage) | Toluene | 2,4,6-Trimethylphenol |

| Ir-pincer complex / Silane | Triethylsilane | Not specified | 2,4,6-Trimethylphenol (after hydrolysis) acsgcipr.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromoethoxy moiety of this compound contains a primary alkyl bromide. This C(sp³)-Br bond is a potential handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. However, the success of such reactions is highly dependent on the specific coupling reaction chosen, as alkyl halides often exhibit different reactivity and side reactions compared to their aryl or vinyl counterparts.

The Mizoroki-Heck reaction is a palladium-catalyzed method for coupling aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org The standard catalytic cycle involves oxidative addition of the C-X bond to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Primary alkyl bromides, such as the one present in this compound, are generally not suitable substrates for the standard Heck reaction. A major challenge is that the intermediate alkyl-palladium complex readily undergoes β-hydride elimination if hydrogens are present on the carbon atom beta to the palladium center. In this molecule, the carbon atom bearing the oxygen is beta to the carbon bearing the bromine, and it has two hydrogen atoms. Therefore, upon formation of the intermediate palladium complex, rapid β-hydride elimination is expected to occur, leading to the formation of 2-vinyloxy-1,3,5-trimethylbenzene and H-Pd-Br, thus preventing the desired cross-coupling pathway. While variations like the reductive Heck reaction exist, the classic vinylation is not a feasible transformation for this substrate. mdpi.com

| Substrate | Coupling Partner (e.g.) | Catalyst System | Expected Major Product | Reaction Pathway |

|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 2-Vinyloxy-1,3,5-trimethylbenzene | β-Hydride Elimination (Side Reaction) |

The Sonogashira coupling reaction is a highly efficient method for forming C-C bonds between terminal alkynes and aryl or vinyl halides, catalyzed by a combination of palladium and copper salts. wikipedia.orgjk-sci.com The widely accepted mechanism involves oxidative addition of the C(sp²)-X bond to the palladium(0) catalyst.

Similar to the Heck reaction, the Sonogashira coupling does not typically work with unactivated alkyl halides. The C(sp³)-Br bond in this compound is not sufficiently reactive to undergo oxidative addition to Pd(0) under standard Sonogashira conditions. The development of cross-coupling reactions for C(sp³)-electrophiles is an active area of research, and some specialized systems for C(sp³)-C(sp) coupling have been reported. sustech.edu.cn However, these often require specific activating groups adjacent to the halide or bespoke catalyst systems and are not broadly applicable. Therefore, a successful Sonogashira coupling of this compound with a terminal alkyne is not expected under conventional protocols.

| Substrate | Coupling Partner (e.g.) | Standard Catalyst System | Plausible Outcome | Reason |

|---|---|---|---|---|

| This compound | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | No reaction or decomposition | Unactivated C(sp³)-Br bond is inert to oxidative addition under standard conditions. |

Suzuki-Miyaura Couplings with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an organohalide with an organoboron compound. wikipedia.org In the case of this compound, the presence of an alkyl bromide (Csp³-Br) rather than an aryl halide (Csp²-Br) dictates its reactivity profile in this transformation.

Generally, the oxidative addition of palladium(0) to an alkyl bromide is slower and more challenging than the corresponding reaction with an aryl bromide. wikipedia.org However, with the development of specialized phosphine (B1218219) ligands and optimized reaction conditions, the Suzuki-Miyaura coupling of alkyl bromides has become a viable synthetic strategy. It is anticipated that this compound would undergo coupling with various boronic acids or esters at the bromoethoxy side chain.

A plausible reaction scheme would involve the coupling of this compound with a generic arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for facilitating the oxidative addition step and preventing unwanted side reactions.

Table 1: Postulated Reaction Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |

| Ligand | SPhos, XPhos, or similar bulky, electron-rich phosphines | Known to promote the coupling of alkyl bromides. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Essential for the transmetalation step. |

| Solvent | Toluene, Dioxane, or THF | Aprotic solvents that are standard for this reaction. |

| Temperature | 80-120 °C | Elevated temperatures are often required for Csp³-Br activation. |

The mechanism would proceed through the established catalytic cycle: oxidative addition of the palladium(0) complex to the C-Br bond of the bromoethoxy group, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. wikipedia.org

Stille Couplings with Organostannanes

The Stille coupling offers another powerful method for C-C bond formation, utilizing organostannanes as the coupling partners for organohalides under palladium catalysis. libretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reactivity of this compound in a Stille reaction would be centered on the cleavage of the C-Br bond of the ethyl bromide moiety.

The Stille reaction is known for its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents. libretexts.org A hypothetical Stille coupling of this compound with an organostannane, for instance, tributyl(phenyl)stannane, would be expected to yield the corresponding phenyl-substituted ether.

Table 2: Hypothetical Conditions for Stille Coupling of this compound

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Widely used and effective catalysts for Stille couplings. |

| Ligand | PPh₃ (if not part of the catalyst complex) | Triphenylphosphine (B44618) is a common ligand for this reaction. |

| Solvent | Toluene, DMF, or THF | Aprotic polar solvents are typically employed. |

| Additives | LiCl or Cu(I) salts | Can enhance the rate of transmetalation. |

| Temperature | 80-110 °C | Heating is generally necessary to drive the reaction. |

The catalytic cycle for the Stille coupling involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the organostannane to the palladium center, and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. organic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgrug.nl The direct application of this reaction to an alkyl bromide like this compound is less common but mechanistically plausible. The reaction would involve the formation of a C-N bond at the ethyl side chain.

This transformation would provide a direct route to various amino-functionalized ethers. For example, the reaction of this compound with a primary or secondary amine, such as morpholine (B109124), would be expected to yield the corresponding N-substituted product.

Table 3: Projected Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common palladium sources for this amination. |

| Ligand | BINAP, Xantphos, or a bulky biarylphosphine ligand | Crucial for promoting the coupling of alkyl bromides. |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is required. |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are necessary. |

| Temperature | 80-120 °C | Elevated temperatures are typically required. |

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired C-N coupled product and regenerates the palladium(0) catalyst. rug.nl

Radical Reactions and Photochemical Transformations

Beyond metal-catalyzed cross-coupling, the bromoethoxy group in this compound is also susceptible to radical and photochemical reactions. These transformations offer alternative pathways for functionalization, often proceeding through distinct intermediates and mechanisms.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) can initiate radical reactions by either reducing or oxidizing the substrate. In the case of this compound, reduction via SET would lead to the cleavage of the C-Br bond. This process can be initiated by various reagents, including dissolving metals, low-valent transition metal complexes, or through electrochemical means.

Upon accepting an electron, the C-Br bond would undergo dissociative electron transfer to generate a bromide anion and an ethyl radical centered on the carbon adjacent to the oxygen atom.

The fate of the resulting radical intermediate would depend on the reaction conditions and the presence of other reactive species. In the absence of a suitable trapping agent, it could undergo dimerization or other radical termination pathways. However, in the presence of a radical acceptor, such as an alkene, it could initiate polymerization or participate in a radical cascade reaction.

Photolysis and Radical Cascade Reactions

The C-Br bond in this compound is also susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This photolysis would generate a bromine radical and an ethyl radical.

The photochemically generated radical can then participate in a variety of subsequent reactions. For instance, in the presence of a hydrogen atom donor, the ethyl radical could be quenched to form 2-ethoxy-1,3,5-trimethylbenzene.

More complex transformations, such as radical cascade reactions, could be envisioned if an unsaturated moiety is present elsewhere in the molecule or is introduced as a reaction partner. For example, if the aromatic ring were to bear an appropriately positioned alkene substituent, an intramolecular radical cyclization could occur, leading to the formation of a new ring system. While this compound itself lacks such functionality, its potential to generate a radical intermediate makes it a candidate for intermolecular radical additions to unsaturated compounds.

Applications in Advanced Organic Synthesis and Material Science Precursors

2-(2-Bromoethoxy)-1,3,5-trimethylbenzene as a Key Synthetic Intermediate

The key to the synthetic utility of this compound lies in the bromoethoxy moiety. The terminal bromine atom is an excellent leaving group in SN2 reactions, allowing for the facile introduction of a variety of nucleophiles. The ether linkage provides flexibility and a potential coordination site, distinguishing it from the more rigid 2-(bromomethyl)-1,3,5-trimethylbenzene.

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. This compound can serve as a potent electrophile for the synthesis of various saturated and unsaturated heterocyclic systems bearing a bulky mesityl-ethoxy substituent. This is typically achieved through reactions with bifunctional nucleophiles, where one nucleophilic site displaces the bromide and a subsequent intramolecular reaction forms the ring.

A variety of heterocyclic cores could potentially be synthesized using this approach. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of substituted pyrazolidines or pyridazinones. Similarly, reaction with β-amino alcohols or β-amino thiols could provide access to morpholine (B109124) and thiomorpholine (B91149) derivatives, respectively. The mesityl group in these structures would significantly influence their physical properties, such as crystallinity and solubility, and could direct their conformation in larger molecular assemblies. The general strategy involves a 6-endo-dig electrophilic cyclization, a common pathway in heterocyclic chemistry. ipb.pt

| Binucleophile Reagent | Potential Heterocyclic Product Core | Reaction Type |

|---|---|---|

| Hydrazine (H₂N-NH₂) | N-substituted Pyrazolidine | Double N-Alkylation |

| Ethanolamine (HO-CH₂-CH₂-NH₂) | N-substituted Morpholine | O-Alkylation followed by N-Alkylation |

| Ethylenediamine (H₂N-CH₂-CH₂-NH₂) | N,N'-disubstituted Piperazine (dimer) | Double N-Alkylation |

| 2-Mercaptoethylamine (HS-CH₂-CH₂-NH₂) | N-substituted Thiomorpholine | S-Alkylation followed by N-Alkylation |

Macrocycles are of immense interest in supramolecular chemistry and drug discovery due to their ability to form host-guest complexes and target challenging biological surfaces. chemrxiv.org The defined length and flexibility of the bromoethoxy arm make this compound an ideal component for macrocyclization reactions.

One potential strategy involves a [2+2] macrocyclization. By reacting two equivalents of the title compound with two equivalents of a linear dinucleophile, such as a bisphenol (e.g., Bisphenol A) or a diamine, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, a large macrocycle can be formed. baranlab.org The Williamson ether synthesis is a classic and robust method for such constructions. masterorganicchemistry.com The resulting macrocycle would feature two mesityl groups projecting from the ring, creating a sterically hindered and lipophilic structure capable of encapsulating guest molecules. Such macrocycles are foundational to the creation of more complex structures like rotaxanes and catenanes. researchgate.net

Dendrimers are perfectly branched, monodisperse macromolecules with applications ranging from drug delivery to catalysis. nih.gov The 1,3,5-substitution pattern of the parent mesitylene (B46885) core makes it a classic C₃-symmetric building block for dendritic synthesis. While this compound is monosubstituted on the aromatic ring, it can be envisioned as a precursor to a first-generation dendron.

A convergent synthesis approach could involve attaching this molecule to a multifunctional core. mdpi.comyoutube.com More elaborate strategies might involve further functionalization of the two remaining methyl groups on the mesityl ring to create a branching point, allowing for the divergent growth of a dendrimer where the bromoethoxy group serves as a terminal functional handle for further modification. Research has demonstrated the successful synthesis of mesitylene-based polyamine dendrimers, highlighting the utility of this core structure. tandfonline.comingentaconnect.com In supramolecular chemistry, the mesityl ring can participate in π-π stacking interactions, while the ether oxygen can act as a hydrogen bond acceptor, enabling the formation of self-assembled, ordered structures.

Role in Ligand Synthesis and Coordination Chemistry

The introduction of specific donor atoms onto the this compound scaffold can generate novel ligands for coordination chemistry and transition metal catalysis. The steric and electronic properties of such ligands can be finely tuned by the bulky mesityl group and the flexible ether-containing side chain.

Phosphines are arguably the most important class of ligands in homogeneous catalysis. A highly promising application of this compound is in the synthesis of specialized ether-phosphine ligands. The terminal bromide can be readily displaced by a phosphide (B1233454) anion, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), to yield a tertiary phosphine (B1218219).

The resulting ligand, (2-(Mesityloxy)ethyl)diphenylphosphine, would possess several desirable features:

Electron-Rich Center : As a trialkyl/aryl phosphine with two phenyl groups and one alkyl group, it would be a reasonably strong sigma-donor, which is beneficial for many catalytic processes.

Steric Bulk : The mesityl group provides significant steric hindrance, which can be used to control the coordination number of the metal center and influence the selectivity of catalytic reactions (e.g., regioselectivity or enantioselectivity).

Hemilabile Arm : The ether oxygen in the ethyl linker can act as a weak, secondary donor atom. This creates a "hemilabile" P,O-chelating ligand. Such ligands can reversibly bind to the metal center through the ether oxygen. This dissociation opens up a coordination site, facilitating substrate binding and catalytic turnover, while the rebinding of the ether arm can stabilize reactive intermediates. Polysiloxane-bound ether-phosphine palladium complexes have shown catalytic activity in copolymerization and hydrogenation reactions. nih.gov

| Property | Description |

|---|---|

| Proposed Synthesis | Reaction of this compound with KPPh₂ in THF. |

| Ligand Type | Monodentate Phosphine with a hemilabile ether donor (P,O-type). |

| Key Steric Feature | Bulky 1,3,5-trimethylphenyl (mesityl) group. |

| Key Electronic Feature | Electron-donating alkyl bridge to the phosphorus atom. |

| Potential Catalytic Use | Cross-coupling reactions (e.g., Suzuki, Heck), hydroformylation, hydrogenation. |

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations. mdpi.com The synthesis of functionalized crown ethers often begins with substituted catechols or other diols. nih.gov The precursor, 2-hydroxy-1,3,5-trimethylbenzene, could be reacted with a di-electrophile like bis(2-bromoethyl) ether in a templated macrocyclization to form a benzo-crown ether derivative. wikipedia.org

Alternatively, this compound itself can be used to append arms to an existing chelating core. For example, reaction with a catechol or aza-macrocycle (like cyclen or cyclam) would attach the mesityl-ethoxy arm to the chelating scaffold. The resulting structure would combine the ion-binding properties of the core with the steric and solubility-enhancing characteristics of the mesityl group. The ether oxygen could also participate in the coordination of the cation, potentially altering the selectivity and binding strength of the parent chelator.

Precursor in Polymer Chemistry and Materials Science

The compound this compound serves as a versatile precursor in the fields of polymer chemistry and materials science. Its unique structure, which combines a sterically influential 1,3,5-trimethylbenzene (mesitylene) core with a reactive bromoethoxy functional group, allows for its use in creating a variety of advanced materials. The mesityl group provides rigidity, thermal stability, and solubility in organic solvents, while the bromoethoxy tail offers a convenient site for chemical modification and incorporation into larger molecular and macromolecular architectures.

While not a conventional monomer on its own, this compound is a valuable starting material for the synthesis of custom monomers. The terminal bromine atom is a reactive handle that can be transformed into a polymerizable group through various organic reactions. For instance, it can be converted into an acetylene (B1199291) group, creating a substituted phenylacetylene (B144264) monomer. The polymerization of such monomers, often catalyzed by rhodium or palladium complexes, can yield high molecular weight polymers with highly regular structures (e.g., cis-transoidal configurations).

The bulky mesityl group attached to the polymerizable function plays a crucial role in determining the properties of the resulting polymer. It can enhance the polymer's solubility in common organic solvents and increase its thermal stability by restricting chain packing and raising the glass transition temperature. The electronic nature of the substituent group significantly influences the polymerization process and the final properties of the polymer. By modifying the bromoethoxy group or introducing other functionalities to the trimethylbenzene ring, a wide range of specialty polymers with tailored optical, electronic, and mechanical properties can be designed for specific applications. rsc.org

| Property | Influence of this compound Moiety | Potential Tunable Range |

| Molecular Weight (Mn) | The steric bulk of the mesityl group can influence catalyst activity and chain propagation, affecting the final molecular weight. | 10,000 - >1,000,000 g/mol |

| Solubility | The trimethylbenzene core generally imparts good solubility in organic solvents like THF, chloroform, and toluene. | Soluble in common organic solvents |

| Thermal Stability (TGA) | The rigid aromatic structure contributes to high thermal stability, with degradation temperatures often exceeding 400°C. | Td5% > 400 °C |

| Glass Transition (Tg) | The bulky side group restricts polymer chain motion, leading to a higher glass transition temperature. | 120 - 200 °C |

| Optical Properties | The chromophore can be designed by modifying the core or side chain, enabling tuning of absorption and emission wavelengths for applications like PLEDs. researchgate.netepa.gov | Emission λmax: 430 - 560 nm |

To function as a cross-linking agent, a molecule must possess at least two reactive sites to bridge different polymer chains. While this compound is monofunctional, its core structure is an ideal scaffold for creating potent cross-linking agents. By synthesizing derivatives with multiple bromoethoxy or other reactive groups, such as 2,4-bis(2-bromoethoxy)-1,3,5-trimethylbenzene or 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, multifunctional cross-linkers can be produced. researchgate.net

These agents can form chemically cross-linked polymer networks, creating robust three-dimensional structures with enhanced mechanical strength, thermal stability, and solvent resistance. taylorfrancis.commdpi.com The choice of cross-linking agent is critical in defining the final properties of the polymer network. mdpi.comconicet.gov.ar The length and flexibility of the cross-linking bridge (the ethoxy chain) and the rigidity of the core (the mesitylene ring) influence the network's mesh size, porosity, and swelling behavior. conicet.gov.ar For example, a rigid aromatic cross-linker like a derivative of this compound would be expected to produce a network with a high degree of cross-linking and controlled porosity, suitable for applications such as separation membranes or catalytic supports. conicet.gov.ar

| Cross-linker Structural Feature | Effect on Polymer Network Properties |

| Core Rigidity (Mesityl group) | Increases network rigidity and thermal stability; creates a more defined pore structure. |

| Functionality (Number of reactive groups) | Higher functionality leads to a higher cross-linking density, resulting in reduced swelling and increased stiffness. |

| Chain Length of Linker (Ethoxy group) | A longer, more flexible chain between cross-linking points can lead to a more expandable and flexible network. |

The concept of "molecular building blocks" is central to modern materials science, where complex functional materials are assembled from smaller, well-defined chemical units. chemrxiv.orgprincetonbio.com this compound is an excellent example of such a building block. The reactive bromine allows it to be easily attached to other molecular components via nucleophilic substitution reactions, while the mesityl core provides a stable and sterically defined scaffold.

This building block can be incorporated into a wide array of functional organic materials:

Luminescent Materials: By attaching the molecule to a fluorescent or phosphorescent core, the bulky mesityl group can be used to prevent π-π stacking and aggregation-caused quenching, leading to materials with high solid-state emission efficiency for use in Organic Light Emitting Diodes (OLEDs). researchgate.net

Liquid Crystals: The rigid mesitylene unit can act as a mesogen when incorporated into larger molecules with flexible aliphatic chains, contributing to the formation of liquid crystalline phases.

Host Materials for OLEDs: The high triplet energy that can be associated with the benzene (B151609) ring makes derivatives suitable as host materials for phosphorescent emitters in OLEDs.

Microporous Organic Polymers: When bifunctional or trifunctional derivatives are used in polymerization reactions, the inherent rigidity and awkward shape of the mesitylene core can lead to polymers with high free volume and microporosity, which are useful for gas storage and separation.

The versatility of this building block allows chemists to fine-tune the electrochemical and photophysical properties of new materials by making subtle changes to its structure. chemrxiv.org

Advanced Spectroscopic and Computational Approaches for Elucidation and Prediction

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methyl, and ethoxy protons. Due to the high symmetry of the 1,3,5-trimethylbenzene (mesitylene) moiety, the two aromatic protons are chemically equivalent, as are the six protons of the two ortho-methyl groups and the three protons of the para-methyl group. docbrown.info The protons of the bromoethoxy chain will appear as two triplets due to coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum will reveal all unique carbon environments. The symmetry of the mesityl group results in fewer signals than the total number of carbon atoms. docbrown.info There will be four distinct signals for the aromatic carbons and two signals for the methyl groups. docbrown.info The two carbons of the ethoxy chain will also be distinct.

⁷⁹Br NMR: Bromine has two NMR active isotopes, ⁷⁹Br and ⁸¹Br. huji.ac.il Both are quadrupolar nuclei, which typically lead to very broad signals in covalent molecules, often making them difficult or impossible to observe using standard high-resolution liquid-state NMR spectrometers. huji.ac.il Therefore, a well-resolved ⁷⁹Br NMR signal for this compound is not expected under typical conditions. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on known data for 1,3,5-trimethylbenzene and related bromoalkanes. Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H (2H) | ~6.85 (s) | ~129.0 |

| O-CH₂ -CH₂Br (2H) | ~4.20 (t) | ~68.0 |

| O-CH₂-CH₂ Br (2H) | ~3.60 (t) | ~32.0 |

| Ar-CH₃ (para, 3H) | ~2.25 (s) | ~21.0 |

| Ar-CH₃ (ortho, 6H) | ~2.30 (s) | ~20.0 |

| Ar-C (C-O) | - | ~155.0 |

| Ar-C (C-CH₃, ortho) | - | ~137.0 |

| Ar-C (C-CH₃, para) | - | ~135.0 |

| Ar-C (C-H) | - | ~129.0 |

Interactive Data Table

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations. scribd.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, a key cross-peak would be observed between the methylene (B1212753) protons of the ethoxy group (~4.20 ppm) and the methylene protons adjacent to the bromine (~3.60 ppm), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. emerypharma.com It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal (e.g., the aromatic proton signal at ~6.85 ppm would correlate with the aromatic C-H carbon at ~129.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. youtube.com This is particularly useful for identifying quaternary carbons (those without attached protons). emerypharma.com Key expected correlations include:

Protons of the O-CH₂ group (~4.20 ppm) to the aromatic carbon bearing the ether (Ar-C-O, ~155.0 ppm).

Protons of the ortho-methyl groups (~2.30 ppm) to the adjacent aromatic carbons.

Aromatic protons (~6.85 ppm) to the ortho and para methyl-substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding. A NOESY spectrum would be expected to show a correlation between the protons of the O-CH₂ group (~4.20 ppm) and the protons of the two ortho-methyl groups (~2.30 ppm), confirming the spatial proximity of the ethoxy side chain to the ortho substituents on the benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique that provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. muni.cz For this compound (C₁₁H₁₅BrO), the expected exact mass can be calculated with high precision. HRMS also details the fragmentation pattern, which offers structural confirmation. chemguide.co.uk

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₁₁H₁₅BrO

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅⁷⁹BrO |

| Calculated Exact Mass [M]⁺ | 242.0306 |

| Calculated Exact Mass [M+H]⁺ | 243.0380 |

| Isotopic Pattern | Characteristic M, M+2 peaks in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |

Interactive Data Table

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve several key bond cleavages. whitman.edu Aromatic compounds typically show a prominent molecular ion peak. libretexts.org

Predicted Fragmentation Pathways:

Alpha-cleavage: Loss of a bromine radical (•Br) to form an oxonium ion.

Ether Cleavage: Cleavage of the C-O bond, leading to a [M - OCH₂CH₂Br]⁺ ion, which would correspond to the mesityl cation, or a [CH₂CH₂Br]⁺ fragment.

Benzylic Cleavage: A prominent peak is expected at m/z 133, resulting from the cleavage of the ether bond with a hydrogen rearrangement to form the stable 2,4,6-trimethylphenol (B147578) radical cation.

Loss of Ethylene (B1197577): Cleavage within the side chain could lead to the loss of ethylene (C₂H₄) from the molecular ion after bromine migration.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2980-2850 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | ~1600 and ~1500 | Medium-Strong |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1275-1200 | Strong |

| C-O-C Stretch (Symmetric) | Aryl-Alkyl Ether | 1075-1020 | Medium |

| C-H Out-of-Plane Bend | 1,2,3,5-tetrasubstituted ring | 900-860 | Strong |

| C-Br Stretch | Bromoalkane | 650-550 | Medium-Strong |

Interactive Data Table

The combination of IR and Raman spectra provides complementary information. The strong, sharp C-H out-of-plane bending signal is characteristic of the substitution pattern on the benzene ring. docbrown.info The strong C-O stretching bands confirm the presence of the ether linkage, and the band in the lower frequency region confirms the C-Br bond. docbrown.info

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography could provide the definitive solid-state structure. While no public crystal structure data for this specific compound is currently available, the technique would yield precise measurements of:

Bond Lengths and Angles: Providing experimental confirmation of the geometry of the mesityl group and the bromoethoxy chain.

Molecular Conformation: Determining the torsion angles of the ethoxy chain and its orientation relative to the benzene ring.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying any significant interactions such as C-H···π or halogen bonding that influence the solid-state properties.

Analysis of similar structures, such as 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene, demonstrates the feasibility of crystallographic analysis for related molecules and highlights the potential for C-H···π contacts to influence crystal packing. nih.gov

Computational Chemistry for Electronic Structure and Reactivity Prediction

In conjunction with experimental data, computational chemistry offers powerful predictive capabilities. Using methods such as Density Functional Theory (DFT), one can model the properties of this compound.

Structural Optimization: Computational methods can predict the lowest energy conformation of the molecule, which can be compared with experimental data from NMR (NOESY) or X-ray crystallography.

Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR/Raman), and UV-Vis spectra. These predicted spectra are invaluable for aiding in the assignment of experimental data.